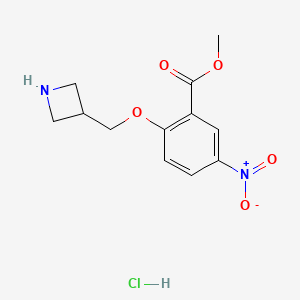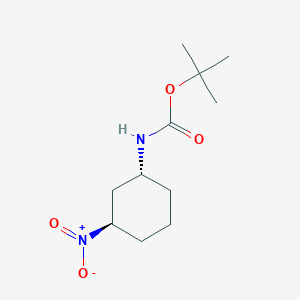![molecular formula C20H16O4 B13722805 Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubiginone B2 is a member of the angucycline family of aromatic polyketides. It is isolated from the bacterium Streptomyces sp. CB02414. This compound has garnered significant interest due to its potent biological activities, including antibacterial, antitumor, and antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of rubiginone B2 involves several key steps, including Diels–Alder/aromatization and photochemical reactions to construct the tetracyclic benz[a]anthraquinone skeleton. Sharpless epoxidation, a copper-catalyzed regioselective epoxide opening, and enyne metathesis reactions are also utilized .
Industrial Production Methods
Industrial production of rubiginone B2 typically involves the fermentation of Streptomyces sp. CB02414 under specific conditions. The yields of rubiginone B2 are highly dependent on the fermentation conditions, such as the presence or absence of Amberlite® XAD-2 .
Analyse Chemischer Reaktionen
Types of Reactions
Rubiginone B2 undergoes various chemical reactions, including oxidation and glycosylation. These reactions are crucial for the structural modifications that enhance its biological activities .
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Glycosylation: Involves the addition of sugar moieties to the angucycline core, enhancing solubility and biological activity.
Major Products Formed
The major products formed from these reactions include hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Rubiginone B2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and post-PKS modifications.
Biology: Investigated for its antibacterial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new antibiotics and antitumor agents .
Wirkmechanismus
Rubiginone B2 exerts its effects primarily through the inhibition of bacterial and cancer cell growth. The compound targets specific enzymes and pathways involved in cell division and survival. For instance, it potentiates the cytotoxicity of vincristine against vincristine-resistant cancer cell lines by inhibiting the efflux of the drug from the cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rubiginone A2
- Rubiginone J
- Rubiginone K
- Rubiginone L
- Rubiginone M
- Rubiginone N
Uniqueness
Rubiginone B2 is unique due to its specific structural features and potent biological activities. Unlike other rubiginones, rubiginone B2 has been shown to potentiate the cytotoxicity of vincristine, making it a valuable compound for overcoming drug resistance in cancer therapy .
Eigenschaften
IUPAC Name |
8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWNLVDTXGGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
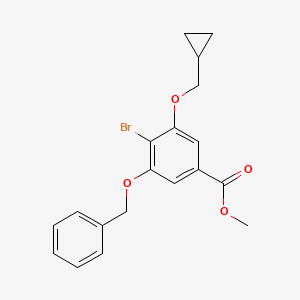
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
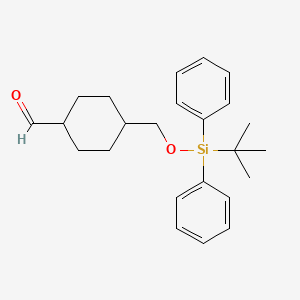
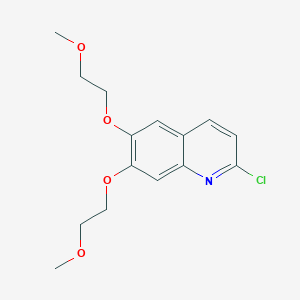
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
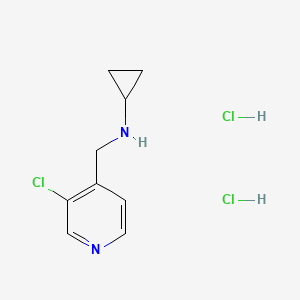
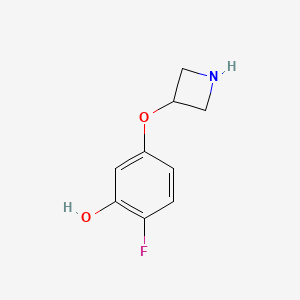
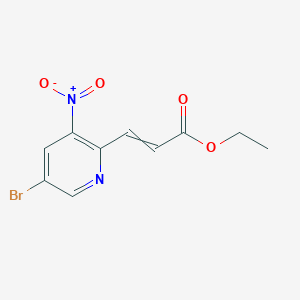

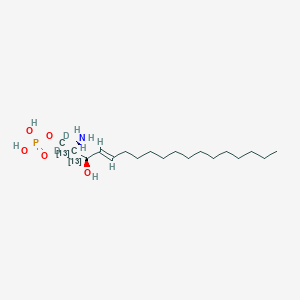
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
